molecular formula C23H18Cl2N2O5 B15085944 2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 477732-34-6

2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B15085944
CAS No.: 477732-34-6
M. Wt: 473.3 g/mol
InChI Key: RTRNCIRMGMBSHL-LGJNPRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

477732-34-6

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-2-31-21-11-14(13-26-27-22(29)17-5-3-4-6-19(17)28)7-10-20(21)32-23(30)16-9-8-15(24)12-18(16)25/h3-13,28H,2H2,1H3,(H,27,29)/b26-13+

InChI Key

RTRNCIRMGMBSHL-LGJNPRDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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